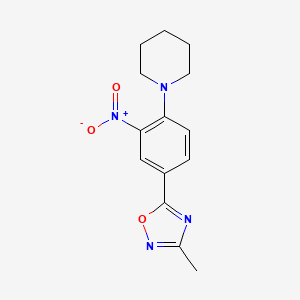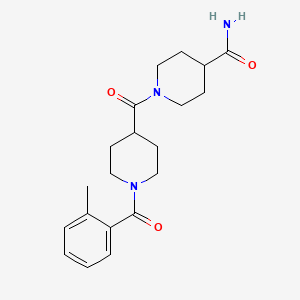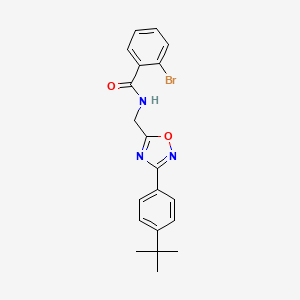
N-(o-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OTOP is a chemical compound that belongs to the family of oxadiazoles, which have been widely studied for their diverse biological activities. OTOP has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Due to its unique chemical structure, OTOP has been of great interest to researchers studying its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
OTOP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells. Additionally, OTOP has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples.
Wirkmechanismus
The exact mechanism of action of OTOP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, OTOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, OTOP can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
OTOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, OTOP has been found to have anticonvulsant effects, where it can reduce the severity and frequency of seizures in animal models of epilepsy. OTOP has also been shown to have potential applications in cancer research, where it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
OTOP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also some limitations to its use. For example, OTOP has a relatively short half-life in the body, which can limit its effectiveness in certain applications. Additionally, it can be difficult to administer OTOP to animals in a controlled manner, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on OTOP. One area of interest is in the development of new derivatives of OTOP that exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of OTOP and its potential applications in scientific research. Finally, there is a need for more studies to explore the safety and toxicity of OTOP in animal models and humans.
In conclusion, OTOP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research and as a fluorescent probe for detecting metal ions in biological samples. While there are some limitations to its use, OTOP has several advantages for use in lab experiments. Further research is needed to fully understand the potential of OTOP and its derivatives in scientific research.
Synthesemethoden
The synthesis of OTOP involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain pure OTOP.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-3-5-9-15(13)19-21-18(24-22-19)12-11-17(23)20-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADWNBRHGQOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)


